molecular formula C19H27ClN2O3 B11684126 2-chloro-N-cyclododecyl-4-nitrobenzamide

2-chloro-N-cyclododecyl-4-nitrobenzamide

Cat. No.: B11684126
M. Wt: 366.9 g/mol
InChI Key: TUEGTBOSTNTHCM-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclododecyl-4-nitrobenzamide is a benzamide derivative characterized by a 2-chloro and 4-nitro substitution on the aromatic ring, coupled with a cyclododecyl group attached via the amide nitrogen. The cyclododecyl moiety introduces significant steric bulk, influencing molecular conformation, solubility, and intermolecular interactions.

Properties

Molecular Formula

C19H27ClN2O3

Molecular Weight

366.9 g/mol

IUPAC Name

2-chloro-N-cyclododecyl-4-nitrobenzamide

InChI

InChI=1S/C19H27ClN2O3/c20-18-14-16(22(24)25)12-13-17(18)19(23)21-15-10-8-6-4-2-1-3-5-7-9-11-15/h12-15H,1-11H2,(H,21,23)

InChI Key

TUEGTBOSTNTHCM-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-chloro-N-cyclododecyl-4-nitrobenzamide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with cyclododecylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Chemical Reactions Analysis

2-chloro-N-cyclododecyl-4-nitrobenzamide can undergo various chemical reactions, including:

Scientific Research Applications

2-chloro-N-cyclododecyl-4-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound’s ability to undergo various chemical transformations makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

    Industry: It can be used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclododecyl-4-nitrobenzamide is not fully understood. its structural components suggest it could interact with various molecular targets. The nitro group may participate in redox reactions, while the amide bond and cyclododecyl group could influence the compound’s binding affinity to proteins or other biomolecules. Further research is needed to elucidate the specific pathways and targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-N-cyclododecyl-4-nitrobenzamide with benzamide derivatives featuring analogous substituents, focusing on structural, electronic, and physicochemical differences.

Substituent Effects on the Benzamide Core
Compound Name Position 2 Position 4 Amide Group Key Properties/Findings
2-Chloro-N-cyclododecyl-4-nitrobenzamide Cl NO₂ Cyclododecyl High steric bulk; potential low solubility in polar solvents due to aliphatic chain .
N-(2,2-Diphenylethyl)-4-nitrobenzamide H NO₂ 2,2-Diphenylethyl Aromatic amide group enhances π-π stacking; studied via ESI-HRMS/MS .
4-Chloro-N-cyclohexylbenzamide Cl H Cyclohexyl Smaller aliphatic ring improves crystallinity; resolved via X-ray diffraction (R factor: 0.044) .
4-Chloro-N-(2-methoxyphenyl)benzamide Cl H 2-Methoxyphenyl Methoxy group introduces hydrogen-bonding capacity; T = 89 K during crystallography .

Key Observations :

  • Steric Effects : The cyclododecyl group in the target compound imposes greater steric hindrance compared to cyclohexyl or aromatic amide groups, likely reducing crystallization efficiency .
  • Crystallographic Trends: Smaller substituents (e.g., cyclohexyl or methoxyphenyl) favor tighter molecular packing, as evidenced by lower R factors (e.g., 0.044 in 4-chloro-N-cyclohexylbenzamide vs.
Physicochemical and Functional Differences
  • Solubility : Cyclododecyl’s hydrophobicity may reduce aqueous solubility compared to N-(3-chlorophenethyl)-4-nitrobenzamide (), which has a shorter alkyl chain.
  • Thermal Stability : Nitro-substituted benzamides (e.g., ) often exhibit lower thermal stability due to the nitro group’s propensity for decomposition under heat.

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